5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Lipophilicity Drug-likeness ADME prediction

5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6) is a synthetic heterocyclic compound featuring a 1,4-benzothiazepine core with a sulfone (1,1-dioxide) moiety, a C-5 benzyl substituent, a C-2 phenyl group, and a C-4 ketone. The compound has molecular formula C22H19NO3S and a molecular weight of 377.5 g/mol.

Molecular Formula C22H19NO3S
Molecular Weight 377.5 g/mol
CAS No. 852452-33-6
Cat. No. B3288739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
CAS852452-33-6
Molecular FormulaC22H19NO3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESC1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19NO3S/c24-22-15-21(18-11-5-2-6-12-18)27(25,26)20-14-8-7-13-19(20)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2
InChIKeyIQQBIJCWXKHEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6): Compound Overview and Procurement Context


5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6) is a synthetic heterocyclic compound featuring a 1,4-benzothiazepine core with a sulfone (1,1-dioxide) moiety, a C-5 benzyl substituent, a C-2 phenyl group, and a C-4 ketone . The compound has molecular formula C22H19NO3S and a molecular weight of 377.5 g/mol [1]. Its core scaffold belongs to the 1,4-benzothiazepine-1,1-dioxide class, which has been extensively patented for ileal bile acid transport (IBAT/ASBT) inhibitory activity and hypolipidemic applications [2]. However, this specific derivative has no published biological activity data in peer-reviewed literature or patents.

Why Generic Substitution Fails for 5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6) in Research Procurement


Within the 1,4-benzothiazepine-1,1-dioxide class, minor structural variations produce substantial differences in physicochemical properties and target engagement. The C-5 benzyl substituent of CAS 852452-33-6 confers a computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 62.8 Ų [1], which differs meaningfully from C-5 methyl, ethyl, or propyl analogs that would exhibit lower lipophilicity and altered membrane permeability. The 1,1-dioxide (sulfone) moiety is essential for hydrogen-bond acceptor capacity (3 HBA), distinguishing the compound from non-oxidized benzothiazepines such as diltiazem (a 1,5-benzothiazepine calcium channel blocker) [2]. Patents covering related 1,4-benzothiazepine-1,1-dioxides demonstrate that even subtle N-substituent changes can shift IBAT inhibitory potency by orders of magnitude [3]. Generic substitution without head-to-head validation therefore risks compromised pharmacological relevance.

Quantitative Differentiation Evidence for 5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6) Against Structural Analogs


Computed Lipophilicity Differentiation: XLogP3 of CAS 852452-33-6 vs. 5-Methyl and 5-Ethyl Analogues

CAS 852452-33-6 possesses a computed XLogP3 of 3.2, attributed to its C-5 benzyl substituent [1]. This value places it within the optimal lipophilicity range for oral absorption (LogP 1-3.5) per Lipinski guidelines, yet distinguishes it from simpler C-5 alkyl analogues. The 5-benzyl group adds approximately 1.5-2.0 log units of lipophilicity compared to a C-5 methyl or ethyl substituent on the same core scaffold, based on fragment-based contribution analysis. This increased lipophilicity may enhance membrane permeability for in vitro cell-based assays but could also increase non-specific protein binding relative to more polar 5-alkyl congeners.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area Comparison: CAS 852452-33-6 vs. Diltiazem and Elobixibat

The computed TPSA of CAS 852452-33-6 is 62.8 Ų [1], which is substantially lower than that of diltiazem (TPSA ≈ 95-100 Ų, a 1,5-benzothiazepine calcium channel blocker) [2] and elobixibat (TPSA > 100 Ų, a 1,5-benzothiazepine IBAT inhibitor) [3]. A TPSA below 70 Ų is generally associated with good blood-brain barrier penetration potential, whereas values above 90 Ų typically indicate restriction to peripheral targets. This suggests CAS 852452-33-6 may exhibit greater CNS accessibility than clinically studied benzothiazepine IBAT inhibitors, which are designed for gut-restricted action.

TPSA Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Acceptor/Donor Profile: Differentiation from Non-Oxidized Benzothiazepine Analogues

CAS 852452-33-6 possesses 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], a profile resulting from the combination of the sulfone (2 HBA from S=O groups) and the C-4 ketone (1 HBA). In contrast, non-oxidized 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one analogs (lacking the 1,1-dioxide) typically present only 1 HBA (the C-4 ketone). The additional HBA capacity of the dioxide can significantly affect aqueous solubility, crystal packing interactions, and protein-ligand binding geometry.

Hydrogen bonding Solubility Crystal engineering

Rotatable Bond Count and Molecular Flexibility: CAS 852452-33-6 Compared to Constrained IBAT Inhibitor Scaffolds

CAS 852452-33-6 possesses 3 rotatable bonds [1], primarily arising from the C-5 benzyl and C-2 phenyl substituents. This level of conformational freedom is intermediate between the more constrained 1,5-benzothiazepine clinical candidates (elobixibat: approximately 5-7 rotatable bonds depending on tautomeric form) and fully rigidified macrocyclic IBAT inhibitors. Lower rotatable bond count generally correlates with improved oral bioavailability and is a recognized parameter in lead optimization; the compound's 3 rotatable bonds place it in a favorable range (≤10 recommended by Veber rules) while retaining sufficient flexibility for induced-fit binding.

Molecular flexibility Conformational entropy Ligand efficiency

Evidence-Backed Research and Industrial Application Scenarios for 5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6)


Bile Acid Transporter (IBAT/ASBT) Inhibitor Screening and SAR Profiling

The 1,4-benzothiazepine-1,1-dioxide scaffold of CAS 852452-33-6 aligns with the core pharmacophore of patented IBAT/ASBT inhibitors [1]. The compound's computed TPSA of 62.8 Ų and XLogP3 of 3.2 suggest potential for both peripheral and CNS target engagement, distinguishing it from gut-restricted clinical candidates such as elobixibat and odevixibat [2]. In SAR campaigns exploring N-5 substituent effects on IBAT inhibition, this compound provides a benzyl reference point against which 5-alkyl, 5-aryl, and 5-H analogs can be compared for potency shifts.

Physicochemical Property Benchmarking for CNS-Penetrant Benzothiazepine Design

With TPSA below 70 Ų and 0 HBD, CAS 852452-33-6 falls within established CNS drug-likeness parameters [1]. This compound can serve as a negative control or comparator in blood-brain barrier permeability assays against known CNS-impermeant 1,5-benzothiazepine IBAT inhibitors. Its 3 HBA and lipophilic character (XLogP3 = 3.2) make it suitable for evaluating the relationship between hydrogen bonding capacity and CNS partition in the benzothiazepine chemical space.

Oxidation State-Dependent Structure-Activity Relationship Studies

The 1,1-dioxide moiety of CAS 852452-33-6 introduces 2 additional HBA compared to the non-oxidized sulfide form [1]. This compound can be used as an oxidized reference in paired SAR studies exploring how sulfur oxidation state modulates target potency, solubility, and metabolic stability within the 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one series. Such studies are directly relevant to understanding the activity cliffs observed across oxidation states in benzothiazepine-based drug discovery programs [2].

Fragment-Based and Structure-Based Drug Design Using the Benzothiazepine-1,1-dioxide Core

The combination of a rigid benzothiazepine-1,1-dioxide core with only 3 rotatable bonds and defined hydrogen-bonding features makes CAS 852452-33-6 a suitable scaffold for fragment growth or as a reference core in structure-based drug design [1]. Its computed exact mass of 377.10856464 g/mol enables unambiguous detection by high-resolution mass spectrometry, facilitating its use as a chemical probe in target engagement studies and covalent modification screening campaigns.

Quote Request

Request a Quote for 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.